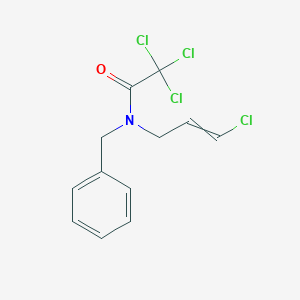
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, trichloroacetyl group, and a chloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide typically involves the reaction of benzylamine with trichloroacetyl chloride, followed by the addition of 3-chloroprop-2-en-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,2,2-trichloroacetimidate: Similar in structure but differs in the functional groups attached to the benzyl ring.
2,2,2-Trichloroacetimidic acid benzyl ester: Another related compound with similar reactivity.
Uniqueness
N-Benzyl-2,2,2-trichloro-N-(3-chloroprop-2-en-1-yl)acetamide is unique due to the presence of both trichloroacetyl and chloropropenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Properties
CAS No. |
117343-79-0 |
|---|---|
Molecular Formula |
C12H11Cl4NO |
Molecular Weight |
327.0 g/mol |
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-(3-chloroprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H11Cl4NO/c13-7-4-8-17(11(18)12(14,15)16)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |
InChI Key |
PGMIZCXHSMELJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC=CCl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
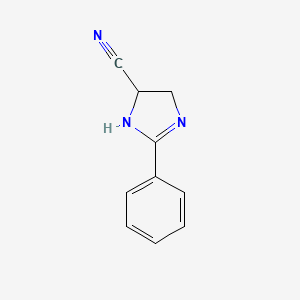
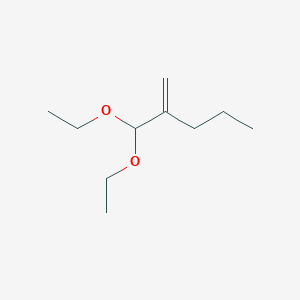
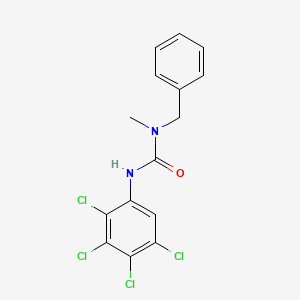
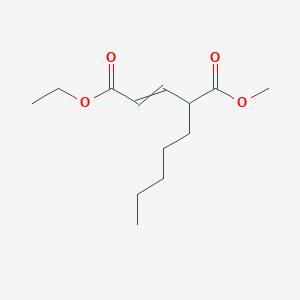
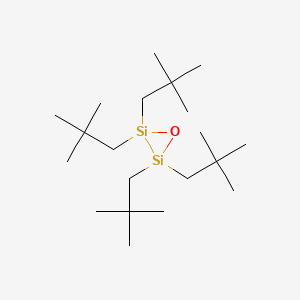
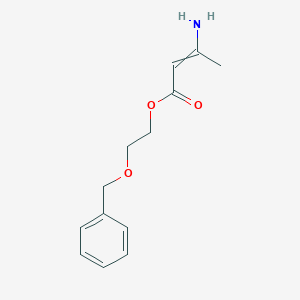

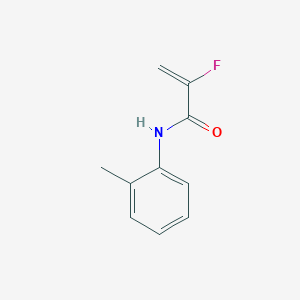
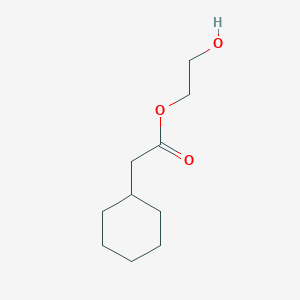
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
silane](/img/structure/B14305544.png)

